Fusicoserpenol A
Description
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Properties
Molecular Formula |
C20H34O2 |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(1S,3R,4R,7S,11S,12S)-1,4-dimethyl-8-methylidene-12-propan-2-yltricyclo[9.3.0.03,7]tetradecane-4,12-diol |
InChI |
InChI=1S/C20H34O2/c1-13(2)20(22)11-10-18(4)12-16-15(8-9-19(16,5)21)14(3)6-7-17(18)20/h13,15-17,21-22H,3,6-12H2,1-2,4-5H3/t15-,16-,17+,18+,19-,20+/m1/s1 |
InChI Key |
HAIFQAQHAROQLN-JWLCQNFESA-N |
Isomeric SMILES |
CC(C)[C@]1(CC[C@@]2([C@@H]1CCC(=C)[C@H]3CC[C@@]([C@@H]3C2)(C)O)C)O |
Canonical SMILES |
CC(C)C1(CCC2(C1CCC(=C)C3CCC(C3C2)(C)O)C)O |
Synonyms |
fusicoserpenol A |
Origin of Product |
United States |
Q & A
Q. What are the established methodologies for isolating and purifying Fusicoserpenol A from natural sources?
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (silica gel or Sephadex) and HPLC for purification. Researchers should optimize solvent polarity gradients and monitor purity via TLC or LC-MS . Structural confirmation requires spectroscopic methods (NMR, IR, and high-resolution MS) to resolve stereochemistry and functional groups .
Q. How do researchers design experiments to assess this compound’s preliminary bioactivity?
Initial bioactivity screens use in vitro assays targeting specific pathways (e.g., cytotoxicity via MTT assay, antimicrobial activity via microdilution). Experimental controls must include positive/negative controls and solvent-only groups to isolate compound-specific effects. Dose-response curves (IC₅₀/EC₅₀ calculations) and statistical validation (e.g., ANOVA with post-hoc tests) are critical for reproducibility .
Q. What criteria determine the selection of analytical techniques for this compound’s structural characterization?
NMR (¹H, ¹³C, 2D-COSY/HMBC) resolves carbon backbone and substituents, while X-ray crystallography confirms absolute configuration. Researchers should cross-validate spectral data with computational tools (DFT calculations) and reference databases (e.g., SciFinder, PubChem) to address ambiguities .
Advanced Research Questions
Q. How can contradictory results in this compound’s mechanism of action be resolved?
Contradictions may arise from assay variability (e.g., cell line specificity) or compound instability. Researchers should:
- Replicate experiments under standardized conditions (pH, temperature, solvent).
- Use orthogonal assays (e.g., Western blotting alongside fluorescence-based assays) to confirm target engagement.
- Perform stability studies (e.g., HPLC monitoring under physiological conditions) to rule out degradation artifacts .
Q. What strategies optimize the total synthesis of this compound to improve yield and stereoselectivity?
Retrosynthetic analysis should prioritize convergent pathways and stereocontrolled steps (e.g., Sharpless epoxidation or enzymatic catalysis). Reaction optimization via Design of Experiments (DoE) can identify critical factors (temperature, catalyst loading). Advanced techniques like flow chemistry or microwave-assisted synthesis may enhance efficiency .
Q. How do researchers address challenges in scaling up this compound production for in vivo studies?
Scale-up requires balancing yield and purity. Semi-synthesis (using a biosynthetic intermediate) or fermentation engineering (e.g., heterologous expression in E. coli) are viable. Process analytical technology (PAT) ensures real-time monitoring of critical quality attributes (CQAs) during scale-up .
Methodological and Reproducibility Considerations
Q. What frameworks guide hypothesis-driven research on this compound’s therapeutic potential?
Use the PICOT framework to structure research questions:
- P opulation (e.g., specific cancer cell lines),
- I ntervention (this compound dosage),
- C omparison (positive/negative controls),
- O utcome (apoptosis rate),
- T imeframe (exposure duration). This ensures alignment with clinical translatability .
Q. How should researchers mitigate validity threats in this compound studies?
Q. What ethical and reporting standards apply to this compound research involving biological samples?
Adhere to institutional review board (IRB) protocols for human-derived samples. For animal studies, follow ARRIVE guidelines. Data must include raw spectra, crystallographic files (CCDC numbers), and negative results to avoid publication bias .
Data Presentation and Literature Integration
Q. How should conflicting spectral data for this compound be addressed in publications?
Discrepancies (e.g., δ-value shifts in NMR) require detailed experimental logs (solvent, temperature) and comparative analysis with synthetic analogs. Supplemental materials should include all raw data and validation workflows .
Q. What systematic approaches ensure comprehensive literature reviews on this compound?
Use Boolean search strings (e.g., "this compound" AND ("biosynthesis" OR "structure-activity")) in Scopus/Web of Science. Filter by citation count (>10) and publication date (last 10 years). Critical appraisal tools (e.g., CASP) assess study quality .
Q. Tables for Key Methodological Comparisons
| Analytical Technique | Application in this compound Research | Critical Parameters |
|---|---|---|
| NMR Spectroscopy | Structural elucidation, stereochemical assignment | Solvent compatibility, signal-to-noise ratio |
| LC-HRMS | Purity assessment, molecular formula confirmation | Collision energy, ionization mode (ESI/APCI) |
| X-ray Crystallography | Absolute configuration determination | Crystal quality, resolution (<1.0 Å preferred) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
